molecular formula C14H10BrClO2 B5762069 4-bromobenzyl 4-chlorobenzoate

4-bromobenzyl 4-chlorobenzoate

Cat. No.: B5762069
M. Wt: 325.58 g/mol
InChI Key: DQFOGBGAQVRHCS-UHFFFAOYSA-N
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Description

4-Bromobenzyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom on the benzyl group and a chlorine atom on the benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzyl 4-chlorobenzoate typically involves the esterification of 4-bromobenzyl alcohol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzyl group can be substituted by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzyl alcohol and 4-chlorobenzoic acid.

    Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in suitable solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Ester Hydrolysis: 4-Bromobenzyl alcohol and 4-chlorobenzoic acid.

    Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.

Scientific Research Applications

4-Bromobenzyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromobenzyl 4-chlorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its aromatic and ester functional groups. These interactions may involve hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing the compound’s biological or chemical activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl Alcohol: Similar structure but lacks the ester functionality.

    4-Chlorobenzoic Acid: Contains the chlorobenzoate group but lacks the bromobenzyl moiety.

    4-Bromobenzaldehyde: Similar to 4-bromobenzyl 4-chlorobenzoate but with an aldehyde group instead of an ester.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the aromatic rings, which can impart distinct reactivity and properties compared to other similar compounds. This dual substitution can influence the compound’s chemical behavior, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(4-bromophenyl)methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-5-1-10(2-6-12)9-18-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFOGBGAQVRHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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